molecular formula C9H11NO2 B1467454 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid CAS No. 1251048-44-8

2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid

Cat. No.: B1467454
CAS No.: 1251048-44-8
M. Wt: 165.19 g/mol
InChI Key: LEJPBOANQBOMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core structure related to the query compound, is extensively utilized in medicinal chemistry due to its versatility, stereochemical influence, and three-dimensional coverage which enhances biological activity. Derivatives of pyrrolidine have been investigated for their selectivity and efficacy in treating human diseases. The inclusion of the pyrrolidine ring in drug candidates is strategic for exploring pharmacophore space, contributing to the molecule's stereochemistry, and increasing molecular three-dimensionality. This underscores the potential of compounds like 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid in drug development processes, especially in creating bioactive molecules with target selectivity (Petri et al., 2021).

Acetic Acid in Biocidal Applications

Acetic acid, a component of the query compound's name, signifies its potential involvement in applications requiring acidic properties. Studies have evaluated the biocidal potential of bio-oils produced from pyrolysis, which contain acetic acid among other compounds. Acetic acid's presence in bio-oils contributes to their insecticidal and antimicrobial properties. This suggests the potential utility of related compounds in developing pesticides and antimicrobials, highlighting a broader application in biocidal contexts (Mattos et al., 2019).

Organic Acids in Industrial Applications

The role of organic acids, including acetic acid, extends into industrial applications, particularly in processes like acidizing operations in carbonate and sandstone formations. Organic acids serve as alternatives to more aggressive acids due to their reduced corrosiveness and enhanced penetration capabilities. This aspect of organic acids can be extrapolated to the potential industrial significance of compounds like this compound, which may offer advantages in specific industrial cleaning or processing applications due to their unique chemical properties (Alhamad et al., 2020).

Properties

IUPAC Name

2-cyclopropyl-2-pyrrol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h1-2,5-8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJPBOANQBOMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.